3-(3-Methylphenyl)phenol
Overview
Description
3-(3-Methylphenyl)phenol is a chemical compound with the CAS Number: 93254-86-5 and a molecular weight of 184.241. Its IUPAC name is 3’-methyl [1,1’-biphenyl]-3-ol1.
Molecular Structure Analysis
The molecular structure of 3-(3-Methylphenyl)phenol is not directly available. However, the structure of a similar compound, Phenol, 3-methyl-, is available3. The structure can be viewed using Java or Javascript3.
Chemical Reactions Analysis
Phenols, including 3-(3-Methylphenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions4. Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone4.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Methylphenyl)phenol are not directly available. However, it has a molecular weight of 184.241. Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses6.
Scientific Research Applications
Synthesis and Characterization
- Schiff Bases Synthesis : Novel ON donor Schiff bases were synthesized, characterized, and evaluated for biological and electrochemical properties. These bases include compounds like (E)-2-((4-phenoxyphenylimino)methyl)phenol and others, revealing insights into intramolecular hydrogen bonding and electrostatic interactions with DNA (Shabbir et al., 2016).
Biological Activities
- Anti-inflammatory Properties : Phenolic compounds isolated from Eucommia ulmoides Oliv. leaves, including variants of phenolic compounds, demonstrated modest inhibitory activities in LPS-induced NO production in macrophage cells (Ren et al., 2021).
- Role in Plant Stress Tolerance : Phenolic compounds, including 3-(3-Methylphenyl)phenol derivatives, play crucial roles in plants under abiotic stress, aiding in coping with environmental constraints through the activation of the phenylpropanoid biosynthetic pathway (Sharma et al., 2019).
Material Science
- Benzoxazine Synthesis : Research on the use of phloretic acid, a phenolic compound, in the synthesis of polybenzoxazine shows its potential as a renewable alternative to phenol for imparting specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules (Trejo-Machin et al., 2017).
Catalysis
- Catalytic Methylation of Phenol : A study on Cu-Co synergism in Cu1−xCoxFe2O4 demonstrates how varying catalyst compositions influence the methylation of phenol, producing major products like o-cresol and 2,6-xylenol (Mathew et al., 2002).
Environmental and Health Applications
- Environmental Phenol Exposure : An investigation into the urinary concentrations of environmental phenols, including 3-(3-Methylphenyl)phenol, in pregnant women, highlights its prevalence and the need for further study on its health implications (Mortensen et al., 2014).
Safety And Hazards
Phenol, a similar compound to 3-(3-Methylphenyl)phenol, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and is suspected of causing genetic defects7. It may cause damage to organs through prolonged or repeated exposure7.
Future Directions
The future directions of 3-(3-Methylphenyl)phenol are not directly available. However, the newly developed synthetic cathinones, which are analogs and replacements for once-popular compounds, may become more popular in the future and could become a significant threat to health and life8.
properties
IUPAC Name |
3-(3-methylphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABKCKBNYAFHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602460 | |
Record name | 3'-Methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)phenol | |
CAS RN |
93254-86-5 | |
Record name | 3'-Methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.